tert-Butyl ((2R,3R)-2-phenylpiperidin-3-yl)carbamate
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Overview
Description
tert-Butyl ((2R,3R)-2-phenylpiperidin-3-yl)carbamate is a chemical compound that features a tert-butyl group attached to a piperidine ring
Preparation Methods
The synthesis of tert-Butyl ((2R,3R)-2-phenylpiperidin-3-yl)carbamate typically involves the reaction of a piperidine derivative with tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamate linkage. Industrial production methods may employ flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
tert-Butyl ((2R,3R)-2-phenylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents such as sodium hydride or lithium diisopropylamide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl ((2R,3R)-2-phenylpiperidin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its structural properties.
Industry: The compound is used in the production of various chemical intermediates and as a reagent in industrial processes
Mechanism of Action
The mechanism of action of tert-Butyl ((2R,3R)-2-phenylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity, while the piperidine ring can interact with various biological pathways. These interactions can lead to changes in enzyme activity or receptor signaling, ultimately affecting cellular processes.
Comparison with Similar Compounds
tert-Butyl ((2R,3R)-2-phenylpiperidin-3-yl)carbamate can be compared with similar compounds such as tert-Butyl ((2R,3R)-2-(o-tolyl)pyrrolidin-3-yl)carbamate . While both compounds feature a tert-butyl group and a cyclic structure, the presence of different substituents on the ring can lead to variations in their chemical reactivity and biological activity. The unique combination of the phenyl group and piperidine ring in this compound distinguishes it from other similar compounds and contributes to its specific applications and properties.
Properties
Molecular Formula |
C16H24N2O2 |
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Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl N-[(2R,3R)-2-phenylpiperidin-3-yl]carbamate |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-13-10-7-11-17-14(13)12-8-5-4-6-9-12/h4-6,8-9,13-14,17H,7,10-11H2,1-3H3,(H,18,19)/t13-,14-/m1/s1 |
InChI Key |
XJVZJNCXBRDMQH-ZIAGYGMSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCN[C@@H]1C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCNC1C2=CC=CC=C2 |
Origin of Product |
United States |
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